molecular formula C11H7N3O2S B2919391 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1239755-23-7

5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Cat. No.: B2919391
CAS No.: 1239755-23-7
M. Wt: 245.26
InChI Key: PDDZUHXDQJZCFM-UHFFFAOYSA-N
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Description

5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted with a 1,2,4-oxadiazole ring linked to a thiophene moiety. The compound’s synthesis typically involves cyclization reactions between carboxylic acid derivatives and amidoximes, as reported in analogous oxadiazole-containing systems . Its thiophene substituent may enhance lipophilicity and binding interactions with biological targets, while the oxadiazole ring contributes to metabolic stability .

Properties

IUPAC Name

5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-9-4-3-7(6-12-9)11-13-10(14-16-11)8-2-1-5-17-8/h1-6H,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDZUHXDQJZCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with pyridine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of amines from the oxadiazole ring.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity. Pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Compounds sharing the pyridin-2(1H)-one-oxadiazole scaffold but differing in aromatic substituents exhibit distinct physicochemical and biological properties:

Compound Name Molecular Weight logP Biological Activity Key Substituent Reference
5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one ~259.25* ~2.5* Antiviral/anti-inflammatory (predicted) Thiophene
3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one 253.26 1.999 Not reported 2-Methylphenyl
5-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one 219.20 N/A Not reported 2-Chlorophenyl
4,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one 295.31 N/A Not reported Phenyl, dimethylpyridinone

Notes:

  • The thiophene-containing compound (target molecule) is predicted to exhibit higher logP than the 2-methylphenyl analogue, suggesting improved membrane permeability .
  • Chlorophenyl and phenyl substituents may reduce solubility due to increased hydrophobicity .

Triazole vs. Oxadiazole Derivatives

Replacing the 1,2,4-oxadiazole with a 1,2,4-triazole ring significantly alters bioactivity:

Compound Class Example Structure Key Activity Synthesis Method Reference
1,2,4-Oxadiazole Derivatives 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one Antiviral/anti-inflammatory Cyclization of amidoximes
1,2,4-Triazole Derivatives 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol Antimicrobial (MIC: 8–32 µg/mL) Solvent-free condensation

Key Differences :

  • Triazole derivatives demonstrate broad-spectrum antimicrobial activity, whereas oxadiazole compounds are prioritized for antiviral applications .
  • Solvent-free synthesis of triazoles offers higher yields (75–85%) compared to traditional oxadiazole routes (~60%) .

Complex Derivatives with Dual Oxadiazole Rings

Multi-oxadiazole derivatives show enhanced target affinity but face synthetic challenges:

Compound Name Molecular Weight Biological Target Binding Affinity/Activity Reference
1-(3-Bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one 439.23 Mammalian Complex I IC50: <1 µM (inhibition)
5-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one 395.80 Not reported N/A

Insights :

  • The trifluoromethoxy-phenyl derivative exhibits potent inhibition of mitochondrial Complex I, highlighting the impact of electron-withdrawing groups on bioactivity .
  • Dual oxadiazole systems (e.g., cyclopropyl-oxadiazole) increase molecular complexity but may reduce solubility .

Research Findings and Trends

  • Synthetic Efficiency : Parallel liquid-phase synthesis (Borisov et al., 2009) enables rapid generation of oxadiazole libraries, though yields for thiophene-containing variants remain moderate (~60%) .
  • Activity-Structure Relationships : Thiophene and trifluoromethoxy groups enhance binding to viral proteases and inflammatory targets, while chlorophenyl substituents may improve DNA intercalation (e.g., docking energy: −6.58 kcal/mol in related compounds) .
  • Limitations : Data gaps persist in solubility (logSw) and pharmacokinetic profiles for many analogues, necessitating further ADMET studies .

Biological Activity

5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in drug discovery, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one can be represented as follows:

C17H17N3O2S2\text{C}_{17}\text{H}_{17}\text{N}_{3}\text{O}_{2}\text{S}_{2}

Key Properties:

  • Molecular Weight: 359.466 g/mol
  • CAS Number: Not available
  • IUPAC Name: 2-(thiophen-2-yl)-1-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}ethan-1-one

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-oneMCF-710.38
5-[3-(Thiophen-2-yl)-1,2,4-thiadiazole]HepG24.37
5-[3-(Thiophen-2-yl)-1,3-thiadiazole]A5498.03

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms such as upregulation of p53 and activation of caspase pathways .

The mechanism by which 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one exerts its biological effects is believed to involve interaction with specific molecular targets:

  • Inhibition of Histone Deacetylases (HDACs): Some derivatives have shown strong inhibitory activity against HDACs, which play a crucial role in cancer progression.
  • Interaction with Kinases: The thiophene moiety may facilitate interactions with key kinases involved in tumorigenesis.

Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of various oxadiazole derivatives against bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity at nanomolar concentrations:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
OX7E. coli0.75 nM
OX11S. aureus0.89 nM

These findings suggest that modifications to the oxadiazole structure can lead to enhanced antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of thiophene-containing precursors with pyridinone derivatives. For oxadiazole formation, a common approach involves reacting amidoximes with acyl chlorides under reflux in anhydrous solvents like THF or DMF. For example, oxadiazole rings are often formed using carbon disulfide and potassium hydroxide in ethanol under reflux (10–12 hours), followed by acidification to precipitate the product . Yield optimization may require adjusting stoichiometry, temperature (e.g., 80–100°C), and catalyst use (e.g., KOH or pyridine).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : The thiophene protons (δ 6.8–7.5 ppm) and pyridinone NH (δ ~12 ppm) are diagnostic. The oxadiazole ring’s carbons appear at ~165–170 ppm in 13C^{13}\text{C} NMR .
  • IR : Look for C=N stretches (1590–1650 cm1^{-1}) and NH bands (~3200 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peaks ([M+H]+^+) should align with the exact mass (e.g., calculated via PubChem data ).

Q. How can researchers address solubility challenges during in vitro assays for this compound?

  • Methodological Answer : Due to its heteroaromatic structure, solubility in aqueous buffers is limited. Use DMSO for stock solutions (≤1% v/v final concentration to avoid cytotoxicity). For biological testing, employ surfactants (e.g., Tween-80) or co-solvents like PEG-400. Pre-saturate assay buffers and validate stability via HPLC .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s binding affinity to kinase targets, and how do structural modifications alter activity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., MAP kinases). The oxadiazole and thiophene moieties may engage in π-π stacking or hydrogen bonding .
  • QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity using descriptors like logP and polar surface area .

Q. How can contradictory results in biological activity data (e.g., varying IC50_{50} values) be systematically resolved?

  • Methodological Answer :

  • Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays).
  • Metabolic Stability : Test for cytochrome P450 interactions (e.g., CYP3A4) using liver microsomes. Contradictions may arise from compound degradation or metabolite interference .

Q. What are the key considerations for designing derivatives to improve metabolic stability without compromising target affinity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the thiophene with benzothiophene to enhance metabolic resistance while retaining π-stacking .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetate esters) on the pyridinone NH to improve bioavailability .

Q. How does the compound’s tautomeric equilibrium (pyridinone ↔ pyridinol) influence its reactivity and intermolecular interactions?

  • Methodological Answer :

  • Theoretical Calculations : Perform DFT studies (e.g., Gaussian 09) to compare tautomer stability. The pyridinone form dominates due to aromatic stabilization, but the pyridinol tautomer may form stronger hydrogen bonds in crystal lattices .
  • X-ray Crystallography : Resolve tautomeric states via single-crystal analysis. Hydrogen-bonding networks in the solid state can guide co-crystallization strategies .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields: How to troubleshoot?

  • Methodological Answer :

  • Reagent Purity : Ensure amidoxime precursors are anhydrous; trace water can hydrolyze intermediates.
  • Reaction Monitoring : Use TLC or in-situ IR to detect side products (e.g., over-oxidation of thiophene).
  • Workup Optimization : Adjust pH during acidification (pH 5–6 is critical for precipitating pure oxadiazoles ).

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